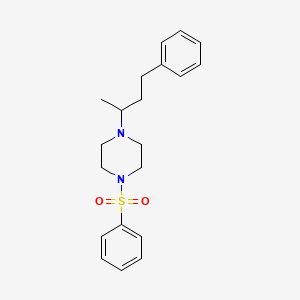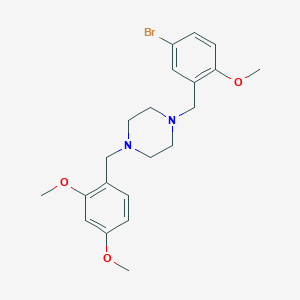![molecular formula C23H13Cl2N3O3 B10882278 2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882278.png)
2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core linked to an isoindole moiety, with additional chlorinated phenyl groups. Quinazolinone derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling with Isoindole: The final step involves the coupling of the chlorinated quinazolinone derivative with an isoindole moiety. This can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs and pharmaceuticals, particularly in the treatment of diseases such as cancer and viral infections.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities. Examples include 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Isoindole Derivatives: Compounds containing the isoindole moiety, such as isoindoline-1,3-dione and isoindole-1,3-dione derivatives, also exhibit diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H13Cl2N3O3 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
2-[[3-(2,4-dichlorophenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H13Cl2N3O3/c24-13-9-10-19(17(25)11-13)28-20(26-18-8-4-3-7-16(18)23(28)31)12-27-21(29)14-5-1-2-6-15(14)22(27)30/h1-11H,12H2 |
InChI-Schlüssel |
WZLFYYXYJREKEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882199.png)

![3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882203.png)
methanone](/img/structure/B10882204.png)
![2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B10882214.png)
-yl)methanone](/img/structure/B10882222.png)
![2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10882245.png)



![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882282.png)
![1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B10882287.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine](/img/structure/B10882293.png)
![8-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882301.png)
